molecular formula C16H15BrO B1343427 3'-Bromo-3-(3-methylphenyl)propiophenone CAS No. 898790-59-5

3'-Bromo-3-(3-methylphenyl)propiophenone

Cat. No.: B1343427
CAS No.: 898790-59-5
M. Wt: 303.19 g/mol
InChI Key: HOGSRFGHEHVRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-3-(3-methylphenyl)propiophenone is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propiophenone structure

Biochemical Analysis

Biochemical Properties

3’-Bromo-3-(3-methylphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of o-, m-, and p-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.

Cellular Effects

The effects of 3’-Bromo-3-(3-methylphenyl)propiophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one, which can alter cellular metabolic pathways . These changes can lead to variations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3’-Bromo-3-(3-methylphenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with certain enzymes can result in the conversion of ketones into corresponding alcohols, introducing new hydrogen atoms into the molecular structure . These molecular changes can significantly impact biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Bromo-3-(3-methylphenyl)propiophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 3’-Bromo-3-(3-methylphenyl)propiophenone in in vitro or in vivo studies can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of 3’-Bromo-3-(3-methylphenyl)propiophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on biochemical pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function . High doses can result in toxicity, affecting the overall health and function of the organism.

Metabolic Pathways

3’-Bromo-3-(3-methylphenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 3’-Bromo-3-(3-methylphenyl)propiophenone within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of 3’-Bromo-3-(3-methylphenyl)propiophenone plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can impact its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(3-methylphenyl)propiophenone typically involves the bromination of 3-(3-methylphenyl)propiophenone. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions generally include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods

Industrial production of 3’-Bromo-3-(3-methylphenyl)propiophenone may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Bromo-3-(3-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Similar structure but lacks the bromine atom.

    3-Bromopropiophenone: Similar structure but lacks the methyl group.

    3-(3-Methylphenyl)propiophenone: Similar structure but lacks the bromine atom.

Uniqueness

3’-Bromo-3-(3-methylphenyl)propiophenone is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these functional groups are essential.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGSRFGHEHVRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644069
Record name 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-59-5
Record name 1-Propanone, 1-(3-bromophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.